![molecular formula C9H10BrNO B3023397 N-[(4-bromophenyl)methyl]acetamide CAS No. 90561-76-5](/img/structure/B3023397.png)
N-[(4-bromophenyl)methyl]acetamide
Overview
Description
“N-[(4-bromophenyl)methyl]acetamide” is a chemical compound with the formula C8H8BrNO. Its molecular weight is 214.059 .
Molecular Structure Analysis
The molecular structure of “N-[(4-bromophenyl)methyl]acetamide” can be represented by the InChI string:InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)
. This structure can be viewed as a 2D Mol file or a computed 3D SD file . Physical And Chemical Properties Analysis
“N-[(4-bromophenyl)methyl]acetamide” has a molecular weight of 214.059 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Antimicrobial Activity
“N-[(4-bromophenyl)methyl]acetamide” derivatives have been synthesized and studied for their potential antimicrobial activities . These compounds have shown promising results against both Gram-positive and Gram-negative bacterial species, as well as fungal species . This makes them a potential candidate for the development of new antimicrobial agents.
Anticancer Activity
These compounds have also been evaluated for their anticancer activity . Specifically, they have been tested against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) and have shown promising results . This suggests that they could be used in the development of new anticancer drugs.
Molecular Docking Studies
Molecular docking studies have been carried out to understand the binding mode of these active compounds with their receptors . These studies have shown that these compounds have good docking scores within the binding pocket of the selected PDB ID . This information can be used to guide the design of new drugs based on these compounds.
Physicochemical Properties
The molecular structures of the synthesized derivatives of “N-[(4-bromophenyl)methyl]acetamide” have been confirmed by their physicochemical properties . This information is crucial for understanding the behavior of these compounds in biological systems.
Spectroanalytical Data
The structures of these compounds have also been confirmed by spectroanalytical data, including NMR and IR . This data provides valuable information about the structure and properties of these compounds, which can be used to guide further research and development.
Synthesis of Derivatives
The synthesis of derivatives of “N-[(4-bromophenyl)methyl]acetamide” has been carried out . These derivatives have shown promising biological activities, suggesting that they could be used as lead compounds for the development of new drugs .
Safety and Hazards
Mechanism of Action
Mode of Action
It is suggested that the compound may act as a free radical scavenger . The OH bond in the compound is predicted to be more active for trapping free radicals than the NH/CH bonds . Hydrogen atom transfer and sequential proton loss electron transfer are, respectively, the dominant mechanisms in the gas phase and ethanol .
Biochemical Pathways
The compound’s potential role as a free radical scavenger suggests it may influence pathways related to oxidative stress .
Result of Action
It has been suggested that the compound may have antimicrobial activity against bacterial (gram positive and gram negative) and fungal species . It may also have anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBBWKUVJSIFKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297837 | |
Record name | N-[(4-Bromophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)methyl]acetamide | |
CAS RN |
90561-76-5 | |
Record name | N-[(4-Bromophenyl)methyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90561-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Bromophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(4-bromophenyl)methyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.